Cas no 1036550-14-7 ((6-methylheptan-2-yl)(thiophen-3-yl)methylamine)

(6-Methylheptan-2-yl)(thiophen-3-yl)methylamine is a chiral amine derivative featuring a thiophene moiety and a branched alkyl chain. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring stereochemical precision. The thiophene ring enhances electronic properties, making it useful in ligand design for catalysis or receptor targeting. Its structural flexibility allows for further functionalization, enabling tailored modifications for specific applications. The branched alkyl chain contributes to improved lipophilicity, which may influence pharmacokinetic properties in drug development. Handling should follow standard safety protocols for amine-containing compounds. Further research is recommended to explore its full synthetic utility and biological relevance.
(6-methylheptan-2-yl)(thiophen-3-yl)methylamine structure
1036550-14-7 structure
Product name:(6-methylheptan-2-yl)(thiophen-3-yl)methylamine
CAS No:1036550-14-7
MF:C13H23NS
MW:225.393422365189
CID:5205402
PubChem ID:43079075

(6-methylheptan-2-yl)(thiophen-3-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • (6-Methylheptan-2-yl)(thiophen-3-ylmethyl)amine
    • 6-methyl-N-(thiophen-3-ylmethyl)heptan-2-amine
    • (6-methylheptan-2-yl)[(thiophen-3-yl)methyl]amine
    • 3-Thiophenemethanamine, N-(1,5-dimethylhexyl)-
    • (6-methylheptan-2-yl)(thiophen-3-yl)methylamine
    • Inchi: 1S/C13H23NS/c1-11(2)5-4-6-12(3)14-9-13-7-8-15-10-13/h7-8,10-12,14H,4-6,9H2,1-3H3
    • InChI Key: IKBZGOLAQSSLAK-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CNC(C)CCCC(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 159
  • XLogP3: 4
  • Topological Polar Surface Area: 40.3

(6-methylheptan-2-yl)(thiophen-3-yl)methylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-169233-2.5g
(6-methylheptan-2-yl)[(thiophen-3-yl)methyl]amine
1036550-14-7
2.5g
$1089.0 2023-09-20
Enamine
EN300-169233-1g
(6-methylheptan-2-yl)[(thiophen-3-yl)methyl]amine
1036550-14-7
1g
$557.0 2023-09-20
Enamine
EN300-169233-5g
(6-methylheptan-2-yl)[(thiophen-3-yl)methyl]amine
1036550-14-7
5g
$1614.0 2023-09-20
Enamine
EN300-169233-0.1g
(6-methylheptan-2-yl)[(thiophen-3-yl)methyl]amine
1036550-14-7
0.1g
$490.0 2023-09-20
Enamine
EN300-169233-0.25g
(6-methylheptan-2-yl)[(thiophen-3-yl)methyl]amine
1036550-14-7
0.25g
$513.0 2023-09-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01009141-1g
(6-Methylheptan-2-yl)(thiophen-3-ylmethyl)amine
1036550-14-7 95%
1g
¥4011.0 2023-04-06
Enamine
EN300-169233-5.0g
(6-methylheptan-2-yl)[(thiophen-3-yl)methyl]amine
1036550-14-7
5g
$2650.0 2023-06-08
Enamine
EN300-169233-10.0g
(6-methylheptan-2-yl)[(thiophen-3-yl)methyl]amine
1036550-14-7
10g
$3929.0 2023-06-08
Enamine
EN300-169233-0.05g
(6-methylheptan-2-yl)[(thiophen-3-yl)methyl]amine
1036550-14-7
0.05g
$468.0 2023-09-20
Enamine
EN300-169233-0.5g
(6-methylheptan-2-yl)[(thiophen-3-yl)methyl]amine
1036550-14-7
0.5g
$535.0 2023-09-20

Additional information on (6-methylheptan-2-yl)(thiophen-3-yl)methylamine

The Compound CAS No. 1036550-14-7: (6-Methylheptan-2-yl)(Thiophen-3-yl)methylamine

The compound with CAS No. 1036550-14-7, commonly referred to as (6-methylheptan-2-yl)(thiophen-3-yl)methylamine, is a fascinating organic molecule with a unique structure and potential applications in various fields. This compound belongs to the class of tertiary amines, characterized by its nitrogen atom bonded to three different groups: a 6-methylheptan-2-yl group, a thiophen-3-yl group, and a methyl group. The combination of these groups imparts distinctive chemical properties, making it a subject of interest in both academic and industrial research.

The structure of (6-methylheptan-2-yl)(thiophen-3-yl)methylamine is notable for its branching and the presence of a thiophene ring. The thiophene moiety, a five-membered aromatic heterocycle containing sulfur, is known for its stability and electronic properties. This makes the compound potentially useful in applications such as electronics, materials science, and pharmacology. Recent studies have explored the role of thiophene-containing compounds in enhancing the performance of organic semiconductors and conducting polymers.

One of the key areas where this compound has gained attention is in drug discovery. The presence of the thiophene ring and the branched alkyl chain provides opportunities for modulating biological activity. Researchers have investigated similar compounds for their potential as kinase inhibitors or modulators of ion channels. While specific data on CAS No. 1036550-14-7 are limited, its structural features suggest it could be a promising candidate for further exploration in medicinal chemistry.

In terms of synthesis, (6-methylheptan-2-yl)(thiophen-3-yl)methylamine can be prepared through various routes, including nucleophilic substitution or reductive amination. The choice of synthesis method depends on the availability of starting materials and desired purity. Recent advancements in catalytic methods have made it possible to synthesize such compounds more efficiently, reducing costs and environmental impact.

Another intriguing aspect of this compound is its potential role in materials science. Thiophene-containing molecules are often used as building blocks for π-conjugated systems, which are essential in organic electronics. For instance, they can be incorporated into organic light-emitting diodes (OLEDs) or solar cells to improve their efficiency and stability. The unique structure of CAS No. 1036550-14-7 may offer new possibilities for designing materials with tailored electronic properties.

From an environmental perspective, understanding the fate and behavior of (6-methylheptan-2-yl)(thiophen-3-yl)methylamine in natural systems is crucial for assessing its safety and sustainability. Studies on biodegradation pathways and toxicity profiles are essential to ensure that its use does not pose risks to ecosystems or human health.

In conclusion, CAS No. 1036550

Recommend Articles

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司